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Compound of Interest

Compound Name:
Imidazo[1,2-a]pyrazine-2-

carbaldehyde

Cat. No.: B1531074 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for Imidazo[1,2-
a]pyrazine-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal

chemistry and materials science. The unique electronic properties and potential for diverse

functionalization make a thorough understanding of its structural and spectroscopic

characteristics essential for researchers, scientists, and drug development professionals. This

document synthesizes data from published literature on closely related analogues and

predictive models to offer a comprehensive spectroscopic profile, including Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview
Imidazo[1,2-a]pyrazine-2-carbaldehyde belongs to a class of nitrogen-containing fused

heterocyclic compounds. The core structure consists of an imidazole ring fused to a pyrazine

ring. The presence of the aldehyde group at the 2-position significantly influences the electronic

distribution within the bicyclic system, which is reflected in its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic

molecules. For Imidazo[1,2-a]pyrazine-2-carbaldehyde, both ¹H and ¹³C NMR provide critical

information about the chemical environment of each atom.

¹H NMR Spectroscopy
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The proton NMR spectrum of Imidazo[1,2-a]pyrazine-2-carbaldehyde is expected to exhibit

distinct signals for the aldehyde proton and the protons on the bicyclic ring system. Based on

data from related imidazo[1,2-a]pyrazine derivatives, the aromatic protons are typically

deshielded due to the electronegativity of the nitrogen atoms and the ring currents.[1]

Table 1: Predicted ¹H NMR Chemical Shifts for Imidazo[1,2-a]pyrazine-2-carbaldehyde

Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity Notes

CHO 9.5 - 10.5 Singlet (s)

The aldehyde proton

is highly deshielded

due to the electron-

withdrawing nature of

the carbonyl group.

H-3 8.0 - 8.5 Singlet (s)

This proton is on the

imidazole portion of

the ring.

H-5 8.8 - 9.2
Doublet (d) or Singlet

(s)

Protons on the

pyrazine ring are

significantly

deshielded.[1]

H-6 7.8 - 8.2
Doublet of doublets

(dd) or Multiplet (m)

Coupling with

adjacent protons on

the pyrazine ring will

influence the

multiplicity.

H-8 7.9 - 8.4
Doublet (d) or Singlet

(s)

The chemical shift is

influenced by the

adjacent nitrogen

atom.[1]

Note: Predicted values are based on the analysis of substituted imidazo[1,2-a]pyrazine

derivatives and general principles of NMR spectroscopy. The exact chemical shifts and

coupling constants would need to be confirmed experimentally.
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¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The

carbonyl carbon of the aldehyde is expected to be the most downfield signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for Imidazo[1,2-a]pyrazine-2-carbaldehyde

Carbon
Predicted Chemical Shift
(δ, ppm)

Notes

C=O 185 - 195

The aldehyde carbonyl carbon

is characteristically found in

this region.

C-2 145 - 155
The carbon atom attached to

the aldehyde group.

C-3 110 - 120 Carbon in the imidazole ring.

C-5 140 - 145 Pyrazine ring carbon.

C-6 125 - 135 Pyrazine ring carbon.

C-8 115 - 125 Pyrazine ring carbon.

C-8a 130 - 140 Bridgehead carbon.

Note: These are estimated chemical shifts and can vary based on the solvent and experimental

conditions.

Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For

Imidazo[1,2-a]pyrazine-2-carbaldehyde, the most prominent feature in the IR spectrum will

be the strong absorption band corresponding to the carbonyl (C=O) stretching of the aldehyde

group.

Table 3: Characteristic IR Absorption Frequencies
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Functional Group
Wavenumber
(cm⁻¹)

Intensity Notes

C=O Stretch

(Aldehyde)
1680 - 1710 Strong

This is a key

diagnostic peak for

the aldehyde

functionality.

C-H Stretch

(Aromatic)
3000 - 3100 Medium to Weak

Associated with the

protons on the

imidazopyrazine ring.

C=N Stretch 1500 - 1650 Medium to Strong

Characteristic of the

fused heterocyclic ring

system.

C=C Stretch

(Aromatic)
1400 - 1600 Medium

Multiple bands are

expected in this region

due to the aromatic

nature of the rings.

Experimental Protocol: Acquiring an IR Spectrum
A standard and reliable method for obtaining a high-quality IR spectrum of a solid sample like

Imidazo[1,2-a]pyrazine-2-carbaldehyde is through the use of an Attenuated Total Reflectance

(ATR) accessory on an FTIR spectrometer.

Step-by-Step Methodology:

Sample Preparation: Ensure the sample is a fine, dry powder. No extensive sample

preparation is required for ATR-FTIR.

Instrument Setup:

Power on the FTIR spectrometer and allow it to stabilize.

Perform a background scan to account for atmospheric H₂O and CO₂.

Sample Analysis:
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Place a small amount of the powdered sample onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the

signal-to-noise ratio.

Data Processing:

The resulting spectrum should be baseline corrected if necessary.

Label the significant peaks corresponding to the key functional groups.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its identity. For Imidazo[1,2-a]pyrazine-2-
carbaldehyde, the molecular ion peak ([M]⁺) would be a key indicator of its mass.

Predicted Mass Spectrometry Data:

Molecular Formula: C₇H₅N₃O

Monoisotopic Mass: 147.0433 g/mol [2]

Expected Molecular Ion Peak (m/z): The primary peak in the mass spectrum should

correspond to the molecular ion [M]⁺ at m/z 147.

Fragmentation Pattern: Common fragmentation pathways for such aldehydes may involve

the loss of the CHO group (M-29) or CO (M-28), leading to significant fragment ions at m/z

118 and 119, respectively.

Experimental Workflow: Electrospray Ionization Mass
Spectrometry (ESI-MS)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1531074?utm_src=pdf-body
https://www.benchchem.com/product/b1531074?utm_src=pdf-body
https://pubchemlite.lcsb.uni.lu/e/compound/13634591
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1531074?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation Direct Infusion MS Analysis Data Processing

Dissolve sample in
suitable solvent (e.g., Methanol)

Dilute to a final
concentration of ~1 µg/mL

Load sample into
syringe pump

Load Sample Infuse at a low
flow rate (e.g., 5-10 µL/min)

Electrospray Ionization
(Positive Ion Mode)

Introduce Sample Mass Analyzer
(e.g., Quadrupole or TOF) Detection of Ions Generate Mass SpectrumSignal to Spectrum Identify Molecular Ion Peak

and Fragment Ions

Click to download full resolution via product page

Caption: A typical workflow for acquiring an ESI-Mass Spectrum.

Conclusion
The spectroscopic data presented in this guide provide a foundational understanding of the

structural characteristics of Imidazo[1,2-a]pyrazine-2-carbaldehyde. The predicted NMR

chemical shifts, characteristic IR absorption bands, and expected mass spectrometric

fragmentation patterns serve as a valuable reference for researchers working on the synthesis,

characterization, and application of this important class of heterocyclic compounds.

Experimental verification of these spectroscopic features is crucial for unambiguous structural

confirmation and for building a comprehensive library of data for imidazo[1,2-a]pyrazine

derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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